Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate
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Overview
Description
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl ester group attached to the nicotinic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group is introduced to the piperazine ring via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment to Nicotinic Acid: The final step involves the esterification of nicotinic acid with methanol in the presence of a catalyst to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate can be compared with other similar compounds such as:
- Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate .
- Thiazole derivatives : These compounds also exhibit diverse biological activities, including anti-inflammatory and neuroprotective properties .
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and its potential to modulate multiple biological pathways, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H21N3O2 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
methyl 6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-7-9-17(10-8-16)13-6-5-12(11(2)15-13)14(18)19-3/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
BLKBMRSRZYHTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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